![molecular formula C13H16N4 B1491311 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acétonitrile CAS No. 2098091-53-1](/img/structure/B1491311.png)

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acétonitrile

Vue d'ensemble

Description

“2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is highly soluble in water and other polar solvents .

Synthesis Analysis

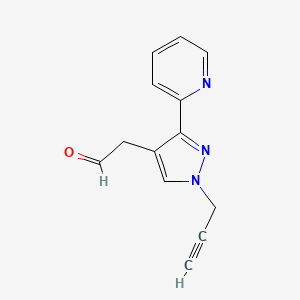

The synthesis of imidazole compounds, such as “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile”, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is based on the imidazole core, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular formula of this compound is C13H16N4.Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, les dérivés de l'imidazole sont connus pour leur large éventail d'activités biologiques. Ils ont été utilisés dans le développement de médicaments ayant des propriétés antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes . Le composé spécifique en question pourrait potentiellement être exploré pour des applications pharmacologiques similaires, étant donné sa relation structurelle avec l'imidazole.

Médecine

Les composés de l'imidazole ont été incorporés dans divers médicaments disponibles dans le commerce, tels que la clémi-zole, l'étonitazène, l'enviroxime, l'astémizole, l'oméprazole, le pantoprazole, le thiabendazole, le nocodazole, le métronidazole, et plus encore . Ces médicaments traitent un large éventail d'affections, allant des allergies et des infections au cancer et aux troubles gastro-intestinaux. Le composé sujet pourrait être étudié pour son efficacité dans ces domaines ou comme une nouvelle option de traitement.

Agriculture

Dans le secteur agricole, les dérivés de l'imidazole peuvent servir d'agents antimicrobiens pour protéger les cultures contre les maladies bactériennes et fongiques. Ils peuvent également être utilisés pour développer de nouveaux pesticides ou herbicides, offrant une nouvelle approche de la lutte antiparasitaire et de la gestion des cultures .

Science des matériaux

Le cycle imidazole est une entité clé en science des matériaux, en particulier dans la synthèse de polymères et de matériaux avancés ayant des propriétés électroniques ou photoniques spécifiques. Le composé en question pourrait être utilisé dans la création de nouveaux matériaux ayant des caractéristiques uniques adaptées aux applications de haute technologie .

Science de l'environnement

Les dérivés de l'imidazole peuvent jouer un rôle en science de l'environnement, en particulier dans le développement de capteurs et d'indicateurs pour la surveillance environnementale. Ils pourraient être utilisés pour détecter les polluants ou les changements dans les conditions environnementales en raison de leur nature réactive et de la possibilité de former des complexes avec diverses substances .

Biochimie

En biochimie, les cycles imidazole font partie de structures biologiques essentielles telles que l'histidine et les purines. Le composé "2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acétonitrile" pourrait être utilisé en recherche biochimique pour étudier les mécanismes enzymatiques ou dans la conception de catalyseurs biomimétiques .

Recherche antimicrobienne

Compte tenu du potentiel antimicrobien des dérivés de l'imidazole, ce composé pourrait être étudié pour son efficacité contre les souches résistantes de bactéries ou de champignons, contribuant à la lutte contre la résistance aux antimicrobiens (RAM) .

Synthèse chimique

Les dérivés de l'imidazole sont souvent utilisés comme intermédiaires en synthèse chimique. Ce composé pourrait être précieux dans la synthèse de molécules complexes, servant de bloc de construction pour la construction de structures plus grandes et plus complexes .

Mécanisme D'action

Target of Action

Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Analyse Biochimique

Biochemical Properties

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.

Cellular Effects

The effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity.

Molecular Mechanism

At the molecular level, 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions result in conformational changes in the target biomolecules, thereby modulating their activity and influencing downstream cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its therapeutic potential and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Propriétés

IUPAC Name |

2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXUMWARMHFTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C=CN(C3=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

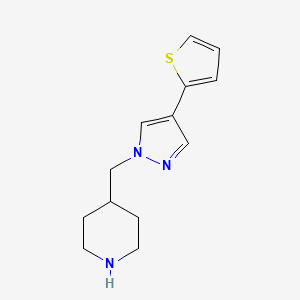

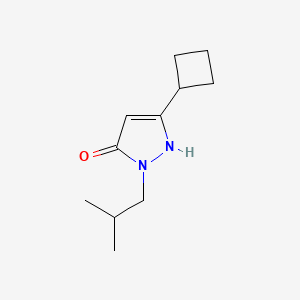

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)